Benzene, 1-bromo-4-(1,2-propadienyl)-

Description

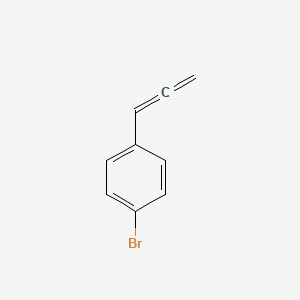

“Benzene, 1-bromo-4-(1,2-propadienyl)-” is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position (C1) and a 1,2-propadienyl (allenyl) group at the adjacent para position (C4). The 1,2-propadienyl group consists of two adjacent carbon-carbon double bonds (C=C=C), imparting unique electronic and steric properties. This compound’s reactivity is influenced by the electron-withdrawing bromine substituent, which polarizes the aromatic ring, and the conjugated allene moiety, which participates in orbital interactions during reactions .

Properties

CAS No. |

91028-07-8 |

|---|---|

Molecular Formula |

C9H7Br |

Molecular Weight |

195.06 g/mol |

InChI |

InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |

InChI Key |

MUFNRHXRAHGZPW-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1,2-propadienyl)- typically starts with the bromination of benzene.

Industrial Production Methods: Industrial production of benzene, 1-bromo-4-(1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: Benzene, 1-bromo-4-(1,2-propadienyl)- can undergo electrophilic aromatic substitution reactions, where the bromine atom or the propadienyl group can be replaced by other electrophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products Formed:

Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.

Oxidized and Reduced Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Benzene, 1-bromo-4-(1,2-propadienyl)- is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceutical Research: The compound is studied for its potential use in the development of new pharmaceuticals due to its unique structural properties.

Industry:

Mechanism of Action

The mechanism of action of benzene, 1-bromo-4-(1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom and the propadienyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Differences :

- Phenylallene (C₉H₈, CAS 2327-99-3) lacks the bromine substituent, resulting in a lower molecular weight (116.16 g/mol) compared to the brominated analog .

- The absence of bromine in phenylallene reduces electron withdrawal, making the aromatic ring more reactive toward electrophilic substitution. In contrast, bromine in “Benzene, 1-bromo-4-(1,2-propadienyl)-” deactivates the ring but directs incoming substituents to meta positions relative to itself.

- Reactivity : Phenylallene’s HOMO is localized at the C1-C2 moiety of the allene, enabling intramolecular oxa-Diels-Alder reactions via interaction with carbonyl oxygen . The brominated analog may exhibit similar reactivity, but bromine’s electronic effects could alter reaction rates or regioselectivity.

| Property | Benzene, 1-bromo-4-(1,2-propadienyl)- | Phenylallene (Benzene, 1,2-propadienyl) |

|---|---|---|

| Molecular Formula | C₉H₇Br | C₉H₈ |

| Molecular Weight (g/mol) | ~199.06 (estimated) | 116.16 |

| Key Substituents | Br, 1,2-propadienyl | 1,2-propadienyl |

| HOMO Localization | C1-C2 (allene moiety) | C1-C2 (allene moiety) |

| Ring Reactivity | Deactivated (Br) | Activated (no Br) |

Comparison with 3-Methyl-1,2-butadienyl Derivatives

Structural Differences :

- Compounds like 3-methyl-1,2-butadienyl derivatives feature a branched allene group (C=C-C-CH₃) compared to the linear 1,2-propadienyl group.

- Reactivity : The HOMO in 3-methyl-1,2-butadienyl systems is localized at the C2-C3 moiety, leading to competitive reaction pathways (e.g., dual interactions in oxa-Diels-Alder reactions). In contrast, the linear allene in “Benzene, 1-bromo-4-(1,2-propadienyl)-” has a single dominant HOMO at C1-C2, favoring specific cycloaddition pathways without competing interactions .

| Property | Benzene, 1-bromo-4-(1,2-propadienyl)- | 3-Methyl-1,2-butadienyl Derivatives |

|---|---|---|

| Allene Structure | Linear (C=C=C) | Branched (C=C-C-CH₃) |

| HOMO Localization | C1-C2 | C2-C3 |

| Reaction Selectivity | Single dominant pathway | Competitive pathways |

Comparison with Brominated Aromatic Compounds

Cross-Coupling Potential:

- Brominated aromatics like aryl bromides are widely used in Suzuki-Miyaura cross-coupling reactions to form biaryls . The bromine in “Benzene, 1-bromo-4-(1,2-propadienyl)-” could similarly act as a leaving group, enabling palladium-catalyzed coupling with boronic acids.

Pesticide Analogs :

- Bromopropylate and chloropropylate () are brominated/chlorinated esters used as pesticides. While structurally distinct, these compounds highlight bromine’s role in enhancing bioactivity. The target compound’s bromine and allene groups may confer unique interactions in agrochemical applications, though this remains speculative without direct evidence .

Comparison with Ethyl- and Methoxy-Substituted Benzenes

- Derivatives like Benzene, 1-ethyl-4-methoxy-2-methyl (C₁₀H₁₄O) feature alkyl and alkoxy substituents, which donate electron density to the ring, contrasting with bromine’s electron-withdrawing effect.

Key Research Findings

- Orbital Interactions : The linear 1,2-propadienyl group’s HOMO localization enables predictable cycloaddition pathways, whereas branched allenes exhibit competitive interactions .

- Synthetic Utility : Bromine’s presence positions the compound for cross-coupling, but steric effects from the allene may require tailored catalytic conditions .

- Electronic Effects : Bromine’s deactivation of the aromatic ring could mitigate undesired side reactions in electrophilic substitutions, enhancing selectivity .

Data Tables

Table 1. Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Benzene, 1-bromo-4-(1,2-propadienyl)- | C₉H₇Br | ~199.06 | Br, allene, deactivated ring |

| Phenylallene | C₉H₈ | 116.16 | Allene, activated ring |

| 3-Methyl-1,2-butadienyl derivative | Varies | Varies | Branched allene, dual HOMO |

| Benzene, 1-ethyl-4-methoxy-2-methyl | C₁₀H₁₄O | 150.22 | Alkyl, alkoxy substituents |

Table 2. Reactivity Comparison

| Reaction Type | Benzene, 1-bromo-4-(1,2-propadienyl)- | Phenylallene | 3-Methyl-1,2-butadienyl Derivatives |

|---|---|---|---|

| Oxa-Diels-Alder | Favored (single pathway) | Favored | Competitive pathways |

| Suzuki Coupling | Potential (Br as leaving group) | N/A | N/A |

| Electrophilic Substitution | Low (Br deactivation) | High | Moderate (alkyl activation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.